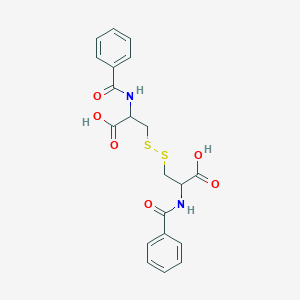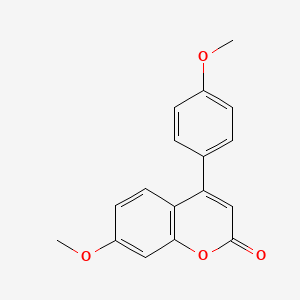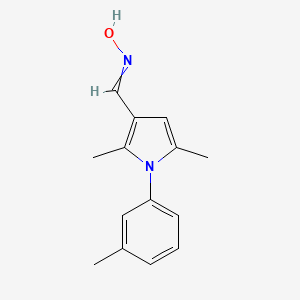![molecular formula C17H16ClNO3 B5693728 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
作用机制
The exact mechanism of action of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, as well as the ability to modulate the immune system and regulate the expression of certain genes.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. Additionally, it is relatively easy to synthesize in the lab, making it readily available for use in experiments.
One potential limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings, and may require the use of solubilizing agents or other methods to enhance its bioavailability.
未来方向
There are a number of potential future directions for research on 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on specific signaling pathways and enzymes.
2. Exploration of the compound's potential as a treatment for other conditions beyond inflammation and pain, such as cancer or neurodegenerative diseases.
3. Development of new synthetic methods for producing this compound, with the goal of improving its solubility and bioavailability.
4. Investigation of the compound's interactions with other drugs and compounds, with the goal of identifying potential drug-drug interactions or synergistic effects.
5. Evaluation of the compound's safety and toxicity profile in preclinical and clinical studies, with the goal of determining its potential as a therapeutic agent.
合成方法
The synthesis of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process that begins with the reaction of 3-methylphenol with 2-chloroethyl ether to produce 2-(3-methylphenoxy)ethyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a catalyst to yield the desired benzoxazinone product.
科学研究应用
One of the primary applications of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is in the field of medicinal chemistry. This compound has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been studied for its potential as a treatment for conditions such as osteoarthritis and rheumatoid arthritis.
属性
IUPAC Name |
6-chloro-4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-2-4-14(9-12)21-8-7-19-15-10-13(18)5-6-16(15)22-11-17(19)20/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNQXDXJJOWJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)COC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)




![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)


![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)